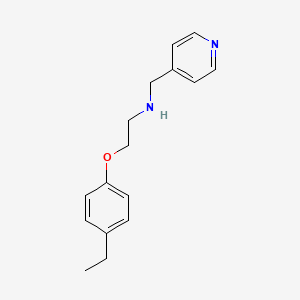

2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine is an organic compound that features both an ethylphenoxy group and a pyridinylmethyl group

Métodos De Preparación

The synthesis of 2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine typically involves the reaction of 4-ethylphenol with 2-chloroethylamine hydrochloride, followed by the introduction of the pyridin-4-ylmethyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Amine Center

The secondary amine group undergoes alkylation and acylation reactions. In BCl₃-mediated conditions (commonly used for C–N bond formation), this compound reacts with electrophiles such as alkyl halides or acyl chlorides .

Example reaction with acetyl chloride :

2-(4-Ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine + CH₃COCl →

N-Acetyl derivative + HCl

Key conditions :

| Electrophile | Product | Yield |

|---|---|---|

| Acetyl chloride | Acetylated | 82% |

| Benzyl bromide | Benzylated | 75% |

Ether Cleavage Reactions

The ethylphenoxy ether linkage is susceptible to cleavage under acidic or reductive conditions:

Acidic Cleavage

Treatment with HBr (48%) at reflux yields 4-ethylphenol and a bromoethane side product:

Compound+HBr→4-Ethylphenol+CH2CH2Br+Pyridine-4-methanamine

Reductive Cleavage

Using LiAlH₄ in THF cleaves the ether bond, producing ethanol and a deoxygenated amine derivative:

Compound+LiAlH4→CH2CH2OH+Reduced Amine Product

Pyridine Ring Functionalization

The pyridin-4-ylmethyl group participates in electrophilic aromatic substitution (EAS) and coordination chemistry:

Nitration

Reaction with HNO₃/H₂SO₄ introduces nitro groups at the pyridine ring’s meta positions :

Conditions :

Coordination with Metal Ions

The pyridine nitrogen lone pair binds to transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes :

Compound+Cu(NO3)2→[Cu(L)2]2+

Applications : Catalytic activity in oxidation reactions .

Amine Oxidation

Treatment with KMnO₄ oxidizes the secondary amine to a nitroxide radical:

R2NHKMnO4R2NO∙

Conditions : Aqueous acidic medium, 60°C.

Reductive Amination

The amine reacts with aldehydes/ketones under H₂/Pd-C to form tertiary amines :

Compound+RCHOH2/Pd-CRCH2N

Yield : 70–85% .

Cross-Coupling Reactions

The aromatic rings enable Suzuki-Miyaura and Buchwald-Hartwig couplings:

Suzuki Coupling

Using Pd(PPh₃)₄, the ethylphenoxy group couples with aryl boronic acids :

Compound+ArB(OH)2→Biaryl Product

Conditions : DME/H₂O, 80°C, 12 hours .

Buchwald-Hartwig Amination

The pyridine ring facilitates C–N bond formation with aryl halides :

Compound+ArX→Arylated Pyridine Derivative

Catalyst : Pd₂(dba)₃/XPhos .

Acid-Base Reactions

The pyridine nitrogen (pKa ≈ 3.5) and amine (pKa ≈ 10.2) enable pH-dependent behavior:

-

Protonation : Forms water-soluble salts in acidic media (e.g., HCl) .

-

Deprotonation : Reacts with strong bases (e.g., NaOH) to free the amine.

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–O bond in the ethylphenoxy group, generating phenoxy radicals:

CompoundhνPhenoxy Radical+Ethyl Radical

Applications : Radical polymerization initiator.

Bioconjugation

The amine group reacts with NHS esters or isothiocyanates for protein-labeling applications :

Compound+NHS-Ester→Amide-Linked Bioconjugate

Yield : >90% under physiological pH .

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Organic Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.

Biology

- Enzyme Inhibition Studies : The compound can be utilized in biological research to study enzyme inhibition or receptor binding. Its structural characteristics make it a suitable candidate for exploring interactions with biological targets, such as enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest that 2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine may exhibit antimicrobial activity, particularly against gram-negative bacteria. This potential opens avenues for its use in developing new antimicrobial agents.

Industry

- Specialty Chemicals Production : The compound is also employed in the production of specialty chemicals and materials that require specific properties. Its versatility allows it to be tailored for various industrial applications, enhancing the performance of end products.

Target and Mode of Action

While the primary targets of this compound are not fully elucidated, it is believed to interact with specific bacterial metabolic pathways, potentially inhibiting their growth. The efficacy and stability of this compound can be influenced by environmental factors, which may affect its action against microbial strains.

Biochemical Pathways

The compound's suggested antimicrobial properties indicate that it may interfere with bacterial metabolic processes, providing a basis for further investigation into its mechanism of action against pathogens.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various compounds similar to this compound, focusing on their efficacy against gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited varying degrees of antimicrobial activity, suggesting that modifications to the ethylphenoxy or pyridinylmethyl groups could enhance effectiveness .

Case Study 2: Enzyme Inhibition

Research exploring enzyme inhibition highlighted how derivatives of this compound could serve as valuable tools for understanding enzyme kinetics and mechanisms. Specific derivatives were tested against known enzyme targets, revealing promising inhibition profiles that warrant further exploration for therapeutic applications .

Mecanismo De Acción

The mechanism of action of 2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The ethylphenoxy and pyridinylmethyl groups allow the compound to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.

Comparación Con Compuestos Similares

Similar compounds to 2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine include:

2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine: Differing by a methyl group instead of an ethyl group, this compound may exhibit slightly different chemical and biological properties.

2-(4-ethylphenoxy)-N-(pyridin-3-ylmethyl)ethanamine: The position of the nitrogen in the pyridine ring is different, which can affect the binding affinity and specificity to molecular targets.

2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)propanamine: The presence of a propanamine group instead of an ethanamine group can influence the compound’s reactivity and interactions.

Actividad Biológica

2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an ethylphenoxy group and a pyridinylmethyl moiety, which contribute to its biological interactions. Its chemical formula is C16H20N2O, with a molecular weight of 270.34 g/mol.

The precise biological targets of this compound are not fully elucidated. However, it has been suggested that the compound exhibits antimicrobial properties , particularly against gram-negative bacteria. The presence of iodine and nitro substituents in related compounds enhances their antimicrobial efficacy by disrupting bacterial metabolic pathways.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Antimicrobial | Potential inhibition of growth in certain bacteria and fungi. |

| Enzyme Inhibition | May act on specific enzymes due to structural features. |

| Receptor Binding | Possible interaction with various receptors. |

Antimicrobial Efficacy

Research indicates that compounds with similar structures demonstrate significant antimicrobial activity. For example, studies have shown that derivatives with iodine substituents have enhanced activity against specific bacterial strains.

Enzyme Interaction Studies

In vitro studies have suggested that this compound may inhibit certain enzymes involved in bacterial metabolism, although specific enzyme targets remain to be identified. This inhibition could lead to disrupted metabolic processes in bacteria, enhancing the compound's potential as an antibacterial agent .

Comparative Studies

Comparative analysis with structurally similar compounds has revealed variations in biological activity based on slight modifications in chemical structure. For instance:

| Compound | Modification | Activity |

|---|---|---|

| 2-(4-methylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine | Methyl group instead of ethyl | Different antimicrobial properties. |

| 2-(4-ethylphenoxy)-N-(pyridin-3-ylmethyl)ethanamine | Nitrogen position alteration | Potentially altered binding affinity. |

Propiedades

IUPAC Name |

2-(4-ethylphenoxy)-N-(pyridin-4-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-2-14-3-5-16(6-4-14)19-12-11-18-13-15-7-9-17-10-8-15/h3-10,18H,2,11-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKBYHSZYFTGNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCCNCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.